molecular formula C8H10INO B2803736 3-Iodo-2,5,6-trimethylpyridin-4-ol CAS No. 1956366-70-3

3-Iodo-2,5,6-trimethylpyridin-4-ol

Cat. No. B2803736
CAS RN: 1956366-70-3
M. Wt: 263.078
InChI Key: UGOHZDPLIOMDBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

3-Iodo-2,5,6-trimethylpyridin-4-ol is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the sources I found.

Scientific Research Applications

Chemical Reactions and Synthesis

3-Iodo-2,5,6-trimethylpyridin-4-ol serves as a crucial intermediate in various chemical reactions and syntheses, showcasing its versatility in organic chemistry. For instance, its unexpected transformation during the synthesis of functionalized 5-iodopyridine derivatives highlights the compound's reactivity. When reacted with iodine under specific conditions, it leads to the formation of iodo[1,3]dioxolo[4,5-c]pyridines, facilitated by a radical process known as the Hofmann–Löffler–Freytag reaction. This reaction pathway opens avenues for the development of pyridine-containing macrocycles, despite challenges in achieving cyclotrimerization under various conditions (Lechel et al., 2012).

Photophysical Properties

The exploration of iodinated 4,4′-bipyridines has uncovered their potential as new transthyretin (TTR) fibrillogenesis inhibitors, showcasing the impact of 3-Iodo-2,5,6-trimethylpyridin-4-ol derivatives in medical research. The rational design and synthesis of these compounds, including their enantioseparation and evaluation against amyloid fibril formation, emphasize the importance of the iodine atom's presence for their activity. This research demonstrates the compound's role in developing inhibitors for amyloid diseases, supported by in silico docking studies to explore binding modes (Dessì et al., 2020).

Anticancer and Antiangiogenic Activities

Studies have shown that derivatives of 3-Iodo-2,5,6-trimethylpyridin-4-ol, such as 6-amido-2,4,5-trimethylpyridin-3-ols, exhibit significant antiangiogenic and antitumor activities. These compounds, despite not being potent antioxidants due to the amido group's electron-donating effect, displayed higher antiangiogenic activities and better antitumor activities in the chick embryo chorioallantoic membrane (CAM) assay compared to known controls. This suggests a promising scaffold for novel angiogenesis inhibitors, which could address angiogenesis-related pathologies (Lee et al., 2014).

Photocatalytic Properties

The compound has been implicated in the synthesis and characterization of iodoplumbate hybrids, which are significant for their photocatalytic activities under visible light. By varying the pH values, researchers have synthesized novel inorganic-organic iodoplumbate hybrids with potential semiconductive performances. These hybrids feature adjustable structural variations and narrow energy gaps, resulting in efficient photocatalytic activity. This illustrates the utility of 3-Iodo-2,5,6-trimethylpyridin-4-ol derivatives in developing new materials for environmental remediation and energy applications (Li et al., 2021).

Safety And Hazards

According to the safety information provided by Sigma-Aldrich, this compound may cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is classified as Acute Tox. 4 Oral - Eye Irrit. .

properties

IUPAC Name

3-iodo-2,5,6-trimethyl-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO/c1-4-5(2)10-6(3)7(9)8(4)11/h1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOHZDPLIOMDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C(C1=O)I)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-2,5,6-trimethylpyridin-4-ol

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